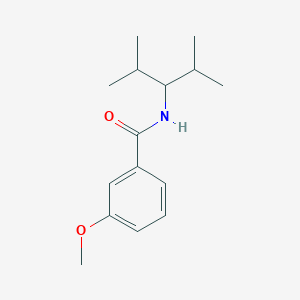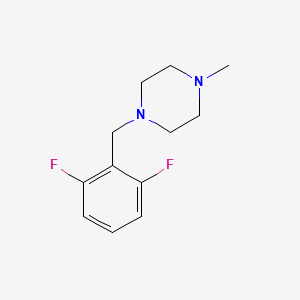![molecular formula C22H23N3O B5758827 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane integrity of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline is its potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to possess antibacterial and antifungal properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects on healthy cells.
Direcciones Futuras
There are several future directions for the study of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline. One potential direction is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of other diseases such as bacterial and fungal infections.
Métodos De Síntesis
The synthesis of 3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline involves the reaction of 2-phenyl-3-methylquinoline with 4-methylpiperazine and phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to possess antibacterial and antifungal properties.
Propiedades
IUPAC Name |
(3-methyl-2-phenylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-20(22(26)25-14-12-24(2)13-15-25)18-10-6-7-11-19(18)23-21(16)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZSVQDSACZKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)



![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

amino]ethanol](/img/structure/B5758822.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
